6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Description
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a bicyclic heterocyclic compound characterized by a fused imidazo[2,1-b][1,3,4]thiadiazole core. The structure features a trifluoromethyl (-CF₃) group at position 2 and a 4-methoxyphenyl substituent at position 6 (Figure 1). This compound belongs to a broader class of imidazothiadiazoles, which are recognized for their diverse pharmacological activities, including antitubercular, anticancer, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxyphenyl moiety may influence electronic and steric interactions with biological targets .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3OS/c1-19-8-4-2-7(3-5-8)9-6-18-11(16-9)20-10(17-18)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHMTKQDPGOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate compound, followed by cyclization using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reaction Mechanism
The formation proceeds via intramolecular cyclization :
-
Nucleophilic attack by the thiadiazole amino group on the carbonyl carbon of α-haloketones.
-
Dehydrohalogenation forms an imine intermediate.
-
Cyclization generates the fused imidazo-thiadiazole ring system .
Key Spectral Evidence :
-
IR : C=O stretch at 1649 cm⁻¹ (amide) and C=N at 1544 cm⁻¹.
-
¹H-NMR : Resonances at δ 6.97–7.53 ppm (4-fluorophenyl protons) and δ 9.64 ppm (NH) .
Optimization Parameters
Reaction efficiency depends on:
Functionalization Reactions
The compound undergoes further modifications:
-
Nucleophilic Substitution :
The trifluoromethyl group participates in SNAr reactions with amines or thiols under mild conditions (DMF, 60°C) . -
Cross-Coupling :
Suzuki-Miyaura coupling at the methoxyphenyl ring introduces aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Stability and Reactivity
-
pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) due to imidazole ring protonation/deprotonation .
Comparative Reaction Yields
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Condensation (Na₂CO₃) | 70–85 | 6–8 h | Scalability |
| Microwave GBB Reaction | 90–98 | 5–10 min | Rapid, solvent-free |
| Green Synthesis (H₂O) | 80–88 | 2–4 h | Eco-friendly |
Challenges and Solutions
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool in biochemical studies.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Sulfonamido/Other Groups : The -CF₃ group at position 2 (as in the target compound) is associated with improved antitubercular activity compared to sulfonamido or furyl substituents, likely due to enhanced target affinity and metabolic resistance .
- Positional Effects: The 4-methoxyphenyl group at position 6 (vs.
Anticancer Activity
Imidazothiadiazoles with -CF₃ and aryl substitutions demonstrate significant cytotoxicity (Table 2).
Key Observations :
- Trifluoromethyl Role : The -CF₃ group may mimic carbonyl or halogen interactions in kinase binding pockets, similar to compound 12b’s FAK inhibition .
- 4-Methoxyphenyl vs. Halogenated Aryl : Electron-donating methoxy groups (vs. electron-withdrawing Cl in 4i) could alter DNA intercalation or protein binding kinetics .
Antimicrobial and Antioxidant Activity
Key Observations :
- Methoxy vs. Nitro : The 4-methoxyphenyl group (target compound) likely improves solubility and reduces toxicity compared to nitro-substituted derivatives, which exhibit cytotoxicity .
- Synergistic Effects : Hybridization with benzimidazole (e.g., 5aa) enhances activity, but standalone imidazothiadiazoles (e.g., 3f) maintain potency with safer profiles .
Biological Activity
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a compound that belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 295.27 g/mol. The compound's unique structure contributes to its biological activity.
Anticancer Activity
Research has demonstrated that compounds within the imidazo[2,1-b][1,3,4]thiadiazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines including HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and others. The half-maximal inhibitory concentration (IC50) values reported range from 1.4 to 4.2 µM for related compounds in this class .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which may contribute to its effectiveness .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Studies indicate that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit antibacterial activity against strains such as Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . Furthermore, antifungal activities have been observed in related compounds.
Other Biological Activities
The biological spectrum of this compound extends beyond anticancer and antimicrobial properties:
- Anti-inflammatory and Anticonvulsant Effects : Compounds with similar scaffolds have been reported to possess anti-inflammatory properties and anticonvulsant activities . This suggests potential therapeutic applications in treating conditions such as epilepsy.
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Study on Pancreatic Cancer : A recent study evaluated various derivatives against pancreatic ductal adenocarcinoma cell lines (SUIT-2 and Capan-1). Compounds demonstrated significant growth inhibition at concentrations ranging from 0.125 to 16 µM .
- Structural Modifications : Modifications in the imidazo[2,1-b][1,3,4]thiadiazole framework have led to enhanced biological activities. For example, introducing different substituents on the phenyl ring has been shown to affect potency against various cancer types .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a one-pot reaction between 5-aryl-1,3,4-thiadiazol-2-amine derivatives and substituted phenacyl bromides under reflux in ethanol . Microwave-assisted synthesis (e.g., 373 K for 10–15 minutes) significantly improves reaction efficiency compared to conventional heating, reducing time from hours to minutes while maintaining yields >90% . Optimization of solvent (DMF or ethanol) and stoichiometric ratios (1:1 for amine and bromoketone) is critical to minimize side products .
Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are key for stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar imidazo[2,1-b][1,3,4]thiadiazole and 4-methoxyphenyl rings, with dihedral angles between 4.52° and 27.34° depending on substituents . Key stabilizing interactions include weak C–H⋯O/N hydrogen bonds (bond lengths: 3.605–3.708 Å) and π-stacking (centroid distances: 3.69–3.77 Å) . Refinement parameters (R1 < 0.05, wR2 < 0.16) and anisotropic displacement factors should be reported to validate structural accuracy .
Q. What spectroscopic techniques are used to confirm the identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear as doublets in δ 7.2–8.1 ppm, while the trifluoromethyl group shows a singlet near δ 3.9 ppm. Methoxy protons resonate as a singlet at δ 3.8–3.9 ppm .
- LCMS : Molecular ion peaks [M+H]+ should align with theoretical molecular weights (e.g., ~334.3 g/mol for the parent compound) .
- IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–S (650–750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituent modifications at the 2- and 6-positions influence biological activity, and what is the structure-activity relationship (SAR)?
- Methodological Answer :
- Trifluoromethyl (CF3) at position-2 : Enhances antitubercular activity (MIC: 8.5 μM against M. tuberculosis H37Rv) by improving membrane permeability and target binding (e.g., CYP51 inhibition) .
- 4-Methoxyphenyl at position-6 : Increases anti-inflammatory activity (IC50: 12.3 μM in COX-2 assays) due to electron-donating effects stabilizing ligand-receptor interactions .
- Halogen substitution (e.g., Br) : Improves anticancer activity (IC50: 4.2 μM in HeLa cells) by promoting DNA intercalation . SAR studies should combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate target binding .
Q. What in silico strategies are effective for predicting the drug-likeness and target interactions of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to assess solubility (LogS > -4), permeability (Caco-2 > 0.9), and cytochrome P450 inhibition (e.g., CYP3A4). The compound’s moderate LogP (~3.2) suggests good bioavailability .
- Molecular Docking : Target sterol 14α-demethylase (CYP51) for antitubercular activity (Glide score: -9.2 kcal/mol) or InhA for mycobacterial inhibition . Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes .
- Dose Optimization : Adjust in vivo doses based on pharmacokinetic parameters (e.g., t1/2 = 6.2 hours in mice) to maintain therapeutic plasma concentrations .
- Target Validation : Knockout studies (e.g., CRISPR-Cas9 for CYP51) confirm mechanism-specific activity .
Data Contradiction Analysis
Q. Why do some studies report high antitubercular activity (MIC < 10 μM) while others show limited potency (MIC > 50 μM)?
- Methodological Answer : Variations arise from:
- Strain Differences : Activity against M. tuberculosis H37Rv (MIC: 8.5 μM) vs. clinical multidrug-resistant strains .
- Assay Conditions : Alamar blue assay (high sensitivity) vs. CFU counting (lower false positives) .
- Substituent Effects : 4-Methoxyphenyl enhances activity, while bulky groups (e.g., adamantyl) reduce membrane penetration .
Q. How do crystallographic data resolve discrepancies in predicted vs. observed molecular geometries?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) often overestimate dihedral angles by 5–10° compared to X-ray data . Refinement with Hirshfeld surface analysis corrects for intermolecular forces (e.g., C–H⋯π interactions) not captured in silico .
Tables for Key Data
Table 1 : Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Dihedral Angle (°) | 4.52 (imidazole vs. aryl) | |
| π-Stacking Distance (Å) | 3.69–3.77 | |
| R1/wR2 | 0.053/0.163 |
Table 2 : Biological Activity by Substituent
| Position | Substituent | Activity (IC50/MIC) | Target | Reference |
|---|---|---|---|---|
| 2 | CF3 | 8.5 μM (TB) | CYP51 | |
| 6 | 4-Methoxyphenyl | 12.3 μM (COX-2) | Inflammatory | |
| 6 | 4-Bromophenyl | 4.2 μM (HeLa) | DNA intercalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
